molecular formula C14H13N3O B11950578 P-Toluic (4-pyridylmethylene)hydrazide CAS No. 58809-86-2

P-Toluic (4-pyridylmethylene)hydrazide

Cat. No.: B11950578
CAS No.: 58809-86-2
M. Wt: 239.27 g/mol
InChI Key: UIVRXJFNVPEHMS-MHWRWJLKSA-N
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Description

P-Toluic (4-pyridylmethylene)hydrazide is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.279 g/mol It is a derivative of p-toluic acid and hydrazine, characterized by the presence of a pyridylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Toluic (4-pyridylmethylene)hydrazide typically involves the condensation reaction between p-toluic acid hydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

P-Toluic (4-pyridylmethylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and reduced hydrazides.

    Substitution: Formation of substituted hydrazides and other derivatives.

Mechanism of Action

The mechanism of action of P-Toluic (4-pyridylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • P-Toluic (4-acetamidobenzylidene)hydrazide
  • P-Toluic (4-chlorobenzylidene)hydrazide
  • P-Toluic (2,4-dihydroxybenzylidene)hydrazide
  • P-Toluic (2-chlorobenzylidene)hydrazide
  • P-Toluic acid (5-indanylmethylene)-hydrazide
  • P-Toluic (2-hydroxybenzylidene)hydrazide

Uniqueness

P-Toluic (4-pyridylmethylene)hydrazide is unique due to the presence of the pyridylmethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

58809-86-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C14H13N3O/c1-11-2-4-13(5-3-11)14(18)17-16-10-12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

UIVRXJFNVPEHMS-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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